molecular formula C15H13BrFNO B2365129 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol CAS No. 1232820-07-3

4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol

Cat. No.: B2365129
CAS No.: 1232820-07-3
M. Wt: 322.177
InChI Key: MWSHGXVBUFSLOI-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol is a synthetic organic compound with the molecular formula C15H13BrFNO and a molecular weight of 322.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 1-(4-fluorophenyl)ethylamine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced imine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorophenol: Shares the bromine and fluorine substituents but lacks the imine group.

    2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol: Similar structure but without the bromine atom.

Uniqueness

4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol is unique due to the presence of both bromine and fluorine atoms, as well as the imine group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research applications .

Properties

IUPAC Name

4-bromo-2-[1-(4-fluorophenyl)ethyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSHGXVBUFSLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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